molecular formula C20H18FN3O2S B2571297 N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 872695-24-4

N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No. B2571297
CAS RN: 872695-24-4
M. Wt: 383.44
InChI Key: DWTJUDLOGAHZAL-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide, also known as compound 1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a multi-step process, and its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments have been extensively studied.

Scientific Research Applications

Radioligand Development for Imaging

Compounds similar to N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide have been utilized in the development of radioligands for imaging peripheral benzodiazepine receptors (PBR), which play a role in neuroinflammation and neurodegenerative diseases. For instance, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its derivatives have been synthesized and evaluated as potent radioligands for PBR, providing tools for in vivo imaging of neuroinflammatory processes in the brain (Zhang et al., 2003).

Anticancer Activity

Fluoro substituted compounds, including benzopyrans and benzothiazoles, have shown anticancer activity against various cancer cell lines. Research in this domain focuses on synthesizing and testing compounds for their ability to inhibit cancer cell proliferation, offering potential pathways for the development of new anticancer therapies. For example, novel fluoro substituted benzo[b]pyran derivatives have demonstrated anti-lung cancer activity at low concentrations compared to reference drugs, highlighting the potential of fluoro-substituted compounds in cancer treatment (Hammam et al., 2005).

Pharmacological Effects and Receptor Interactions

The pharmacological effects of similar compounds have been explored, particularly their interactions with various receptors in the central nervous system, which can lead to potential applications in treating neurological and psychiatric disorders. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, indicating the role of such compounds in modulating cellular pathways associated with cancer (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-26-17-4-2-3-15(11-17)18-9-10-20(24-23-18)27-13-19(25)22-12-14-5-7-16(21)8-6-14/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTJUDLOGAHZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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